molecular formula C16H9NO2 B14283832 12H-[1]Benzopyrano[2,3-b]quinolin-12-one CAS No. 128676-96-0

12H-[1]Benzopyrano[2,3-b]quinolin-12-one

Cat. No.: B14283832
CAS No.: 128676-96-0
M. Wt: 247.25 g/mol
InChI Key: SWMLNVDSRAVOFF-UHFFFAOYSA-N
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Description

12H-1Benzopyrano[2,3-b]quinolin-12-one is a heterocyclic compound that belongs to the class of pyranoquinolines This compound is characterized by a fused ring system consisting of a benzopyran moiety and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-1Benzopyrano[2,3-b]quinolin-12-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde or 2-chlorobenzo[h]quinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .

Industrial Production Methods: Industrial production of 12H-1Benzopyrano[2,3-b]quinolin-12-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity while minimizing costs and environmental impact. The use of readily available starting materials and a simple workup procedure makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 12H-1Benzopyrano[2,3-b]quinolin-12-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoline derivatives.
  • Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
  • Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted quinoline and pyranoquinoline derivatives, which exhibit different biological and chemical properties .

Scientific Research Applications

12H-1Benzopyrano[2,3-b]quinolin-12-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 12H-1Benzopyrano[2,3-b]quinolin-12-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors .

Comparison with Similar Compounds

Similar Compounds::

  • Pyrano[2,3-b]quinoline: Shares a similar fused ring system but lacks the benzopyran moiety.
  • Benzo[h]pyrano[2,3-b]quinoline: Similar structure but with different substitution patterns.

Uniqueness: 12H-1Benzopyrano[2,3-b]quinolin-12-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

128676-96-0

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

chromeno[2,3-b]quinolin-12-one

InChI

InChI=1S/C16H9NO2/c18-15-11-6-2-4-8-14(11)19-16-12(15)9-10-5-1-3-7-13(10)17-16/h1-9H

InChI Key

SWMLNVDSRAVOFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=O)C4=CC=CC=C4OC3=N2

Origin of Product

United States

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